Unveiling the Chemical Architecture and Biological Potential of Laserine: A Technical Guide
Unveiling the Chemical Architecture and Biological Potential of Laserine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laserine, a naturally occurring phenylpropanoid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Laserine, with a focus on presenting quantitative data and detailed experimental methodologies to support further research and development. While comprehensive data on Laserine's specific biological mechanisms are still emerging, this guide consolidates the available information and draws parallels with related compounds to illuminate its potential pathways of action.
Chemical Structure and Physicochemical Properties
Laserine is chemically identified as [1-(7-methoxy-1,3-benzodioxol-5-yl)-1-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl] (Z)-2-methylbut-2-enoate.[1] Its molecular formula is C₂₁H₂₆O₇, and it has a molecular weight of 390.43 g/mol .[1]
| Property | Value | Reference |
| IUPAC Name | [1-(7-methoxy-1,3-benzodioxol-5-yl)-1-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl] (Z)-2-methylbut-2-enoate | [1] |
| Molecular Formula | C₂₁H₂₆O₇ | [1] |
| Molecular Weight | 390.43 g/mol | [1] |
| CAS Number | 19946-83-9 | [1][2] |
| InChI Key | YIFLQBNCXIFWEL-AJDRMPRJSA-N | [3] |
Spectroscopic Data
Table 1: Spectroscopic Data of Laserine
| Technique | Data (Predicted or Referenced) |
| ¹³C NMR | Data available on SpectraBase |
| ¹H NMR | Data not currently available in public databases. |
| Mass Spectrometry | Fragmentation pattern not yet published. |
| Infrared (IR) Spectroscopy | Data not currently available in public databases. |
| UV-Vis Spectroscopy | As a phenylpropanoid ester with aromatic rings, Laserine is expected to exhibit UV absorption.[3] |
Experimental Protocols
Isolation of Daucane Esters from Ferula Species (General Procedure)
Laserine belongs to the class of daucane esters and has been reported in various Ferula species, including Ferula communis, Ferula linkii, and Ferula tingitana.[1] The following is a general protocol for the extraction and isolation of daucane esters from Ferula species, which can be adapted for the specific isolation of Laserine.
1. Plant Material and Extraction:
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Air-dried and finely ground roots of the Ferula species (e.g., Ferula communis) are used as the starting material.
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The ground material is extracted with a suitable solvent, such as methanol (B129727) or dichloromethane, at room temperature for an extended period (e.g., 48 hours).
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The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator.
2. Chromatographic Separation:
-
The crude extract is subjected to column chromatography on silica (B1680970) gel.
-
A gradient elution system is typically employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
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Fractions exhibiting similar TLC profiles are combined.
3. Purification:
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Further purification of the fractions containing the target daucane esters is achieved through repeated chromatographic techniques, which may include preparative HPLC or crystallization.
Biological Activity
While specific quantitative biological activity data for Laserine is limited in publicly accessible literature, related daucane esters isolated from Ferula and Laserpitium species have demonstrated significant cytotoxic and anti-inflammatory properties.
Cytotoxic Activity
Numerous daucane esters have shown antiproliferative activity against various human tumor cell lines.[4][5] For instance, certain daucane derivatives have exhibited potent cytotoxicity against HeLa, A549, HL-60, and Jurkat cell lines.[5] The mechanism of action for some daucane esters involves the induction of apoptosis through the production of reactive oxygen species (ROS).[4]
Table 2: Cytotoxic Activity of Related Daucane Esters
| Compound/Extract | Cell Line | IC₅₀ (µM) | Reference |
| Daucane Ester (DE-11) | HeLa | 4.4 ± 0.7 | [5] |
| Daucane Ester (DE-11) | A549 | 2.8 ± 1.4 | [5] |
| Daucane Ester (DE-11) | HL-60 | 2.6 ± 0.4 | [5] |
| Daucane Ester (DE-8) | Jurkat | 3.3 ± 0.8 | [5] |
| Teferidin | PC-3 | 19.7 | [6] |
| Ferutinin | PC-3 | 19.69 ± 2.22 | [6] |
Anti-inflammatory Activity
Daucane esters from Laserpitium latifolium have been shown to suppress pro-inflammatory pathways, including those dependent on NF-κB and AP-1.[7] These compounds have been observed to inhibit the production of inflammatory cytokines and chemokines in human lung epithelial cells.[7]
Potential Signaling Pathway
Given the established anti-inflammatory and pro-apoptotic activities of related daucane esters, a plausible, though not yet directly demonstrated for Laserine, mechanism of action could involve the modulation of the NF-κB signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses and cell survival.
References
- 1. Laserine | C21H26O7 | CID 102571636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Laserine | TargetMol [targetmol.com]
- 3. Laserine|Phenylpropanoid for Research [benchchem.com]
- 4. Natural daucane esters induces apoptosis in leukaemic cells through ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural daucane sesquiterpenes with antiproliferative and proapoptotic activity against human tumor cells [iris.uniroma1.it]
- 6. researchgate.net [researchgate.net]
- 7. Daucane esters from laserwort (Laserpitium latifolium L.) inhibit cytokine and chemokine production in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
